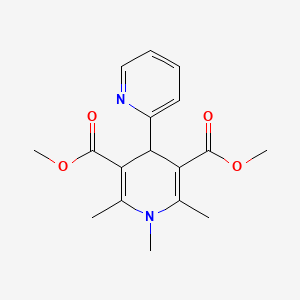

![molecular formula C22H30N6O2 B5572265 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine belongs to a class of chemicals known for their heterocyclic structure and potential biological activities. These compounds are often synthesized for their therapeutic properties and are subjects of extensive chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from basic building blocks like benzofuran derivatives, amino acids, or halogenated intermediates. For instance, compounds derived from visnaginone and khellinone have been synthesized to explore their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic routes may provide insights into the chemical strategies that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate has been detailed, revealing dihedral angles and conformational aspects (Anthal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution reactions, condensation reactions, and cyclization processes. These reactions can lead to the formation of various heterocyclic structures with potential biological activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidines involves condensation and nucleophilic substitution reactions to introduce different functional groups and modify the core structure for enhanced activity (Saxena, Coleman, Drach, & Townsend, 1990).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their chemical behavior and potential application in drug formulation. These properties are typically determined using analytical techniques such as differential scanning calorimetry (DSC) and solubility tests in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, oxidizing agents, and nucleophiles, are essential for predicting the stability and reactivity of these compounds. Studies on related compounds, such as the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium salts, provide insights into the chemical behavior and potential transformations of the compound under study (Blokhin et al., 1990).

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds derived from visnaginone and khellinone, incorporating the chemical structure similar to 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine, has shown promising results as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential for therapeutic applications (Abu‐Hashem et al., 2020).

Structural Analysis

Research on tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provided detailed structural analysis, revealing the conformational properties of molecules containing elements of the compound . This structural understanding aids in the development of new chemical entities with potential biological activities (Anthal et al., 2018).

Pharmacological Studies

Studies on 2-Dialkylaminobenzimidazoles, related to the core structure of interest, identified compounds with potential antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin-, NHE-1-inhibiting, and antiserotonin activities. These findings suggest a broad spectrum of pharmacological applications for compounds related to 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine (Zhukovskaya et al., 2017).

Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-Triazole derivatives, including structures related to the compound of interest, have shown good to moderate antimicrobial activities against a range of microorganisms. This highlights the potential use of these compounds in addressing microbial infections (Bektaş et al., 2010).

Discovery of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines, including analogues of the compound , identified new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These discoveries contribute to the development of novel treatments for HIV-1 (Romero et al., 1994).

properties

IUPAC Name |

(4-methoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-17-23-20(26-10-8-25(2)9-11-26)16-21(24-17)27-12-14-28(15-13-27)22(29)18-4-6-19(30-3)7-5-18/h4-7,16H,8-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQJTFDZQGUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

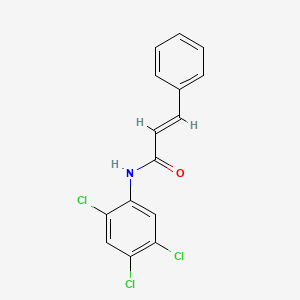

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

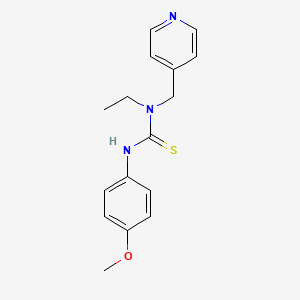

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)